Dimethyl-alpha-cyclodextrin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

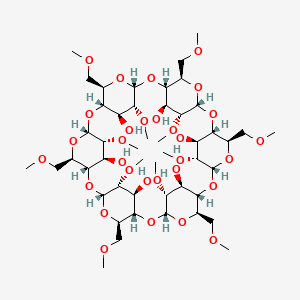

Dimethyl-alpha-cyclodextrin, also known as this compound, is a useful research compound. Its molecular formula is C48H84O30 and its molecular weight is 1141.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Biotechnological Applications

Sperm Capacitation and Fertilization Enhancement

Recent studies have highlighted the role of DMACD in inducing sperm capacitation, a crucial process for successful fertilization in mammals. Research conducted at Kumamoto University demonstrated that DMACD enhances the fertilization ability of mouse sperm by promoting phospholipid efflux from the plasma membrane, which is vital for membrane fluidity and the acrosome reaction . This finding suggests that DMACD could be instrumental in improving in vitro fertilization (IVF) techniques.

Key Findings:

- DMACD promotes phospholipid efflux more effectively than traditional cholesterol acceptors like bovine serum albumin (BSA) and methyl-beta-cyclodextrin (MBCD).

- The study indicated that using DMACD could enhance IVF outcomes across various species where embryo production has been challenging .

Pharmaceutical Applications

Drug Delivery Systems

Dimethyl-alpha-cyclodextrin is utilized as a carrier for drug delivery due to its ability to form inclusion complexes with various bioactive compounds. This property enhances the solubility and bioavailability of poorly soluble drugs, making DMACD a valuable tool in pharmaceutical formulations.

Case Study:

In a study examining the solubilization of ferrocene-based anticancer drugs, researchers found that complexation with DMACD significantly improved the drug's solubility and stability, facilitating better therapeutic efficacy .

Table 1: Drug Delivery Applications of this compound

| Bioactive Compound | Target Disease | Improved Characteristics | Reference |

|---|---|---|---|

| Ferrocene derivatives | Cancer | Enhanced solubility | |

| Curcumin | Inflammation | Increased bioavailability |

Food Industry Applications

Flavor Stabilization and Nutritional Enhancement

In the food industry, DMACD is employed to stabilize flavors and enhance the nutritional profile of food products. Its ability to form host-guest complexes allows for better retention of volatile compounds during processing and storage.

Key Insights:

- Cyclodextrins, including DMACD, are recognized for their low toxicity and are generally regarded as safe (GRAS) by regulatory authorities, making them suitable for food applications .

- Studies indicate that DMACD can encapsulate flavors, improving their stability and release profiles in food matrices .

Environmental Applications

Pollution Remediation

This compound has been explored for its potential in environmental remediation processes. Its ability to encapsulate hydrophobic organic pollutants makes it a candidate for soil and water decontamination strategies.

Research Findings:

Propiedades

Número CAS |

51166-72-4 |

|---|---|

Fórmula molecular |

C48H84O30 |

Peso molecular |

1141.2 g/mol |

Nombre IUPAC |

(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,32R,33S,34R,35S,36R,37S,38R,39S,40R,41S,42R)-32,34,36,38,40,42-hexamethoxy-5,10,15,20,25,30-hexakis(methoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,33,35,37,39,41-hexol |

InChI |

InChI=1S/C48H84O30/c1-55-13-19-31-25(49)37(61-7)43(67-19)74-32-20(14-56-2)69-45(39(63-9)26(32)50)76-34-22(16-58-4)71-47(41(65-11)28(34)52)78-36-24(18-60-6)72-48(42(66-12)30(36)54)77-35-23(17-59-5)70-46(40(64-10)29(35)53)75-33-21(15-57-3)68-44(73-31)38(62-8)27(33)51/h19-54H,13-18H2,1-12H3/t19-,20-,21-,22-,23-,24-,25+,26+,27+,28+,29+,30+,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-/m1/s1 |

Clave InChI |

GTXJHJOCVPTNTP-MLJFYOOPSA-N |

SMILES |

COCC1C2C(C(C(O1)OC3C(OC(C(C3O)OC)OC4C(OC(C(C4O)OC)OC5C(OC(C(C5O)OC)OC6C(OC(C(C6O)OC)OC7C(OC(O2)C(C7O)OC)COC)COC)COC)COC)COC)OC)O |

SMILES isomérico |

COC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)OC)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)OC)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)OC)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)OC)O[C@@H]7[C@H](O[C@H](O2)[C@@H]([C@H]7O)OC)COC)COC)COC)COC)COC)OC)O |

SMILES canónico |

COCC1C2C(C(C(O1)OC3C(OC(C(C3O)OC)OC4C(OC(C(C4O)OC)OC5C(OC(C(C5O)OC)OC6C(OC(C(C6O)OC)OC7C(OC(O2)C(C7O)OC)COC)COC)COC)COC)COC)OC)O |

Sinónimos |

dimethyl-alpha-cyclodextrin |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.